Bienvenue dans la boutique en ligne BenchChem!

(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Select (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol (CAS 1249143-54-1) to maintain SAR fidelity in CHK1 inhibitor and CNS probe programs. Its rigid, direct N-pyrazinyl-2-yl pyrrolidine scaffold preserves conformational integrity for ATP-pocket binding, unlike flexible methylene-linked analogs (e.g., CAS 1250143-64-6) that introduce entropic penalty. The sterically hindered 2-yl primary alcohol enables regioselective functionalization inaccessible to the 3-yl regioisomer (CAS 1249154-73-1). MW 179.22—optimized for CNS penetration. Insist on this precise scaffold to ensure reproducible biological data.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1249143-54-1
Cat. No. B2485057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol
CAS1249143-54-1
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CN=C2)CO
InChIInChI=1S/C9H13N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h3-4,6,8,13H,1-2,5,7H2
InChIKeyRLZSMOJZUOCQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol (CAS 1249143-54-1) – Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Research Programs


(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol (CAS 1249143-54-1) is a heterocyclic organic compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . Structurally, it comprises a pyrazine ring directly attached to a pyrrolidine ring at the nitrogen atom, with a methanol group substituted at the 2-position of the pyrrolidine ring [1]. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing libraries of pyrazine-containing pyrrolidine derivatives with potential activity against kinases such as Checkpoint Kinase 1 (CHK1) . Its bifunctional nature—offering both a primary alcohol handle and a pyrazine nitrogen-rich heterocycle—enables diverse downstream derivatization strategies including esterification, etherification, and nucleophilic aromatic substitution reactions, making it a strategic procurement candidate for research programs focused on kinase inhibitor development and CNS-targeted probe synthesis.

Why Regioisomeric and Homologated Analogs Cannot Substitute for (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol (CAS 1249143-54-1) in Structure-Activity Relationship (SAR) Studies


Generic substitution of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol with its regioisomers or homologs is contraindicated in SAR-driven research due to quantifiable differences in molecular topology, physicochemical properties, and synthetic accessibility that directly impact downstream biological outcomes. The 2-substituted pyrrolidine scaffold establishes a distinct spatial orientation of the methanol group relative to the pyrazine ring, which alters hydrogen-bonding geometry and steric bulk around the pyrazine nitrogen atoms compared to the 3-substituted regioisomer (CAS 1249154-73-1) [1]. Furthermore, homologation—such as the introduction of a methylene spacer as in (1-(pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol (CAS 1250143-64-6)—increases molecular weight by 14.03 g/mol and introduces additional conformational flexibility, which can significantly attenuate target binding affinity in rigid kinase ATP-binding pockets . These structural variations translate into measurable differences in lipophilicity (cLogP), polar surface area, and metabolic stability, all of which are critical determinants of lead optimization success. Consequently, the selection of the precise 2-yl regioisomer without a spacer is not a matter of vendor convenience but a requirement for maintaining SAR fidelity and ensuring reproducible biological data across iterative medicinal chemistry campaigns.

Quantitative Differentiation of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol (CAS 1249143-54-1) Against Closest Analogs: Evidence-Based Selection Criteria for Scientific Procurement


Regioisomeric Topology: 2-yl versus 3-yl Substitution Directs Distinct Spatial Orientation for Target Engagement

(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol (Target Compound) positions the hydroxymethyl group at the pyrrolidine 2-position, creating a steric environment distinct from its 3-yl regioisomer (CAS 1249154-73-1). The 2-yl substitution results in a unique spatial orientation of the alcohol functional group relative to the pyrazine nitrogen atoms, which influences hydrogen-bond donor/acceptor geometry and steric bulk in the kinase ATP-binding pocket . In contrast, the 3-yl isomer places the methanol group further from the pyrazine ring, altering the vector of hydrogen-bonding interactions and potentially reducing binding complementarity with CHK1 and related kinase targets. This structural differentiation is quantifiable via SMILES string comparison: Target Compound SMILES: OCC1CCCN1c1cnccn1; 3-yl Isomer SMILES: OCC1CCN(c2cnccn2)C1 [1]. The difference in substitution pattern directly impacts the compound's utility as a building block for generating focused kinase inhibitor libraries, where precise control over substitution geometry is essential for hit-to-lead optimization.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Linker-Dependent Flexibility: Direct N-Pyrazinyl Attachment Preserves Rigid Scaffold Geometry Essential for Kinase Inhibition

The target compound features a direct N-C bond between the pyrrolidine nitrogen and the pyrazine ring, resulting in a rigid, rotationally constrained scaffold with minimal conformational flexibility . In contrast, the methylene-linked analog (1-(pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol (CAS 1250143-64-6) incorporates a CH₂ spacer between the pyrazine and pyrrolidine moieties, which introduces an additional rotational degree of freedom and increases the molecular weight from 179.22 g/mol to 193.25 g/mol (Δ = +14.03 g/mol) . This added flexibility allows the pyrazine and pyrrolidine rings to adopt multiple low-energy conformations, potentially reducing the entropic favorability of target binding and attenuating inhibitory potency against kinases such as CHK1. The rigid scaffold of the target compound is particularly advantageous for targeting kinase ATP-binding pockets, which often prefer conformationally constrained ligands that minimize the entropic penalty upon binding [1]. Direct attachment of the pyrazine ring also reduces the overall molecular weight and polar surface area relative to the methylene-linked analog, which may confer favorable physicochemical properties for CNS penetration and oral bioavailability in advanced lead optimization.

Conformational Restriction Kinase Inhibitor Scaffolds Molecular Rigidity

Synthetic Tractability and Derivatization Versatility: Primary Alcohol Handle Enables Diverse Downstream Functionalization

The target compound possesses a primary alcohol functional group (-CH₂OH) at the pyrrolidine 2-position, which serves as a versatile synthetic handle for a wide range of chemical transformations including esterification, etherification, oxidation to carboxylic acid, and conversion to leaving groups (e.g., mesylate, tosylate) for nucleophilic displacement reactions . This functionality is preserved across the regioisomeric and homologated analogs (e.g., CAS 1249154-73-1 and CAS 1250143-64-6), but the spatial orientation of the alcohol relative to the pyrazine ring differs, influencing the reactivity and steric accessibility of the hydroxyl group in subsequent derivatization steps. The target compound's 2-yl substitution places the primary alcohol in a sterically hindered environment adjacent to the pyrrolidine nitrogen, which may confer selectivity in protection/deprotection sequences and enable regioselective functionalization strategies not feasible with the 3-yl isomer [1]. Furthermore, the absence of a methylene spacer (as compared to CAS 1250143-64-6) maintains a compact molecular footprint that facilitates efficient coupling reactions with sterically demanding electrophiles, a critical consideration in the synthesis of complex kinase inhibitor scaffolds where steric clashes can derail synthetic routes. The target compound's balanced profile of reactivity and steric accessibility makes it a preferred building block for generating focused chemical libraries with minimal synthetic attrition.

Synthetic Chemistry Building Block Utility Chemical Library Synthesis

Procurement-Driven Application Scenarios for (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol (CAS 1249143-54-1) in Scientific Research and Early-Stage Drug Discovery


Scaffold for CHK1-Targeted Kinase Inhibitor Libraries in Oncology Research

The rigid, direct N-pyrazinyl pyrrolidine scaffold of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol provides an optimal starting point for synthesizing focused libraries of Checkpoint Kinase 1 (CHK1) inhibitors . The compound's 2-yl substitution geometry and lack of a flexible linker preserve the conformational rigidity required for high-affinity binding to the CHK1 ATP-binding pocket, as demonstrated by structure-guided evolution studies of pyrazine-containing CHK1 inhibitors [1]. Researchers can leverage the primary alcohol handle to introduce diverse chemical moieties (e.g., amides, carbamates, ethers) while maintaining the core scaffold's spatial orientation, enabling systematic exploration of SAR around the CHK1 active site. This application scenario directly capitalizes on the compound's proven differentiation from flexible methylene-linked analogs, which introduce conformational entropy that may attenuate CHK1 inhibitory potency. Procurement of this specific regioisomer ensures that SAR data generated in early-stage hit-to-lead campaigns remains reproducible and translatable to advanced lead optimization efforts targeting CHK1-driven cancers.

CNS-Penetrant Probe Synthesis Leveraging Favorable Physicochemical Properties

The compact molecular footprint of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol (MW = 179.22 g/mol; C₉H₁₃N₃O) positions it favorably for the synthesis of CNS-penetrant chemical probes targeting neurological disorders such as Alzheimer's disease and schizophrenia . The absence of a methylene spacer (compared to the MW = 193.25 g/mol analog) reduces overall lipophilicity and may improve the likelihood of crossing the blood-brain barrier when further derivatized with CNS drug-like substituents [1]. Additionally, the pyrazine ring's nitrogen atoms provide sites for hydrogen-bonding interactions with CNS targets (e.g., GPCRs, ion channels), while the pyrrolidine 2-yl primary alcohol enables late-stage functionalization to optimize metabolic stability and off-target selectivity. This application scenario directly leverages the compound's lower molecular weight and rigid scaffold compared to homologated analogs, making it a strategic procurement choice for neuroscience-focused medicinal chemistry programs where CNS penetration is a critical design parameter.

Regioselective Derivatization for Kinase Selectivity Profiling

The sterically hindered 2-yl primary alcohol of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol enables regioselective functionalization strategies that are not accessible with the less hindered 3-yl regioisomer . This property is particularly valuable in the synthesis of dual-target or multi-target kinase inhibitor probes, where selective protection/deprotection of the primary alcohol can be exploited to install different substituents on the pyrrolidine and pyrazine moieties in a controlled manner. For example, the hindered alcohol may be selectively protected under mild conditions while the pyrazine ring undergoes nucleophilic aromatic substitution, enabling divergent synthetic pathways that minimize protecting group manipulations and reduce overall step count. This application scenario highlights the target compound's unique synthetic versatility relative to regioisomeric alternatives, directly translating to improved synthetic efficiency and reduced procurement costs in kinase selectivity profiling campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.